molecular formula C18H14ClN5O B1450015 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-93-8

6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1450015
CAS No.: 1040662-93-8
M. Wt: 351.8 g/mol
InChI Key: WYKRADYNOGISPS-UHFFFAOYSA-N
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Description

“6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolopyrimidines . It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a bicyclic compound containing a pyrazole ring fused to a pyrimidine ring . The compound also contains a methoxyphenyl group and a phenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC1=CC=C(C=C1)NC2=NC(Cl)=NC3=C2C=NN3C . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.

Scientific Research Applications

Synthesis and Chemical Reactivity

This compound and its derivatives are synthesized through various chemical reactions, demonstrating the versatility of pyrazolo[3,4-d]pyrimidin-4-amine frameworks. For example, Golec, Scrowston, and Dunleavy (1992) detailed the preparation and conversion of related compounds into their derivatives, highlighting the compound's capacity to undergo reactions leading to fused 1,2,4-triazoles and substituted hydrazides among others. This work underlines the compound's role as a valuable scaffold in heterocyclic chemistry and its adaptability in synthesizing complex molecular structures (Golec, Scrowston, & Dunleavy, 1992).

Biological Activities

Research into the biological activities of pyrazolo[3,4-d]pyrimidin-4-amine derivatives has shown promise in various areas. Rahmouni et al. (2016) synthesized a series of derivatives and evaluated them for anti-inflammatory and anticancer properties, revealing the potential of these compounds in medicinal chemistry. Their findings suggest that specific substitutions on the pyrazolo[3,4-d]pyrimidin-4-amine framework can significantly influence the biological activity, offering insights into the design of new therapeutic agents (Rahmouni et al., 2016).

Antiproliferative and Antifungal Effects

Further studies have expanded on the compound's potential, exploring its antiproliferative and antifungal effects. Nassar et al. (2016) reported on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation against cancer cell lines, showcasing the compound's utility in developing anticancer therapies. Additionally, Jafar et al. (2017) investigated derivatives for their antifungal activity against specific fungi types, illustrating the compound's broad-spectrum biological applications (Nassar et al., 2016); (Jafar et al., 2017).

Future Directions

Pyrazolopyrimidine compounds have shown therapeutic interest and have been studied in the development of new therapies . Therefore, “6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could potentially be studied further for its therapeutic potential.

Biochemical Analysis

Biochemical Properties

6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to interact with other kinases, further influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for rapid cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression . This binding leads to the inhibition of CDK2 activity, resulting in cell cycle arrest and apoptosis. Additionally, this compound modulates gene expression by influencing transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it induces rapid cell cycle arrest and apoptosis in cancer cells . Over extended periods, the compound’s stability and degradation become critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions, maintaining its efficacy over time . Prolonged exposure may lead to adaptive resistance in some cell lines, necessitating combination therapies to sustain its therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is narrow, requiring careful dose optimization to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This subcellular localization is essential for its ability to modulate cellular processes and exert its therapeutic effects .

Properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-25-14-9-7-12(8-10-14)21-16-15-11-20-24(13-5-3-2-4-6-13)17(15)23-18(19)22-16/h2-11H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKRADYNOGISPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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